1-(2,4-二氟苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

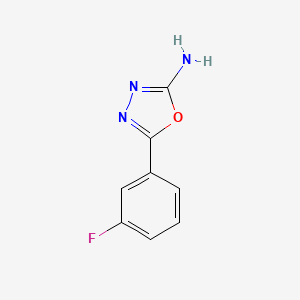

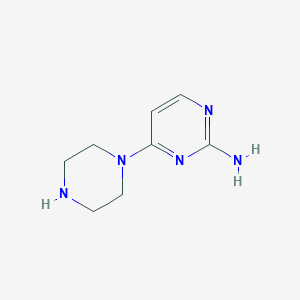

The compound 1-(2,4-Difluorobenzoyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antihypertensive effects. The substitution of the piperazine ring with various benzoyl groups, as seen in the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, can lead to compounds with significant cytotoxicity against various cancer cell lines . Additionally, piperazine derivatives like N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine are important intermediates in the synthesis of antihypertensive drugs such as Doxazosin .

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is achieved by reacting 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . Similarly, the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for Doxazosin, is performed in a one-pot process starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce a wide range of functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine reveals a centrosymmetric molecule with the piperazine ring adopting a chair conformation. The nitrogen atom and three carbon atoms bonded to it are approximately in a plane, and the dihedral angle between the plane formed by the nitrogen, carbonyl carbon, and benzene ring is about 70° . This detailed structural information is crucial for understanding the molecular interactions and potential biological activity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, primarily due to the reactivity of the piperazine nitrogen and the substituents on the benzoyl group. The nucleophilic substitution reaction used in the synthesis of these derivatives is a key example of the chemical reactivity of piperazine . The ability to introduce different substituents allows for the fine-tuning of the compound's chemical properties and, consequently, its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For instance, the cytotoxicity analysis of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives indicates that these compounds have long-term in situ stability, which is an important factor for their potential use as therapeutic agents . The crystal structure analysis provides insights into the compound's solid-state properties, which can affect its formulation and delivery as a drug .

科学研究应用

-

Chemical Synthesis

-

Synthesis of Piperazine Derivatives

- Piperazine derivatives have been synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

-

Antimicrobial Polymers

-

Chemical Properties

-

Synthesis of Chiral Piperazines

安全和危害

The safety information available indicates that 1-(2,4-Difluorobenzoyl)piperazine is a combustible solid . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

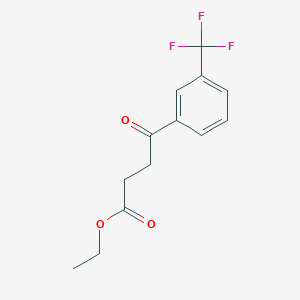

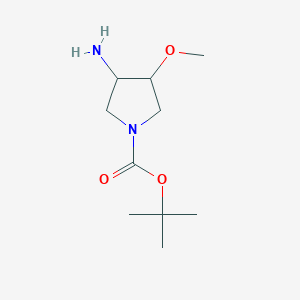

IUPAC Name |

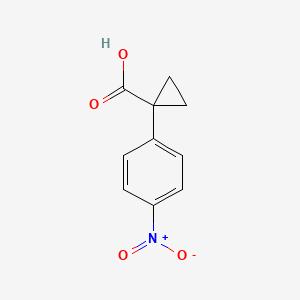

(2,4-difluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXBIPKSNLZMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)